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Introduction
Diiodo(1,5-cyclooctadiene)platinum(II), often abbreviated as Pt(cod)I₂, is an organometallic

compound that serves as a precursor in the synthesis of various platinum complexes. While its

dichloro analogue, Dichloro(1,5-cyclooctadiene)platinum(II) (Pt(cod)Cl₂), is extensively studied

and commercially available, detailed crystallographic data for the diiodo derivative is not as

readily available in the surveyed literature. This guide provides a comprehensive overview of

the available information on Diiodo(1,5-cyclooctadiene)platinum(II), including its synthesis

and, for comparative purposes, the detailed crystal structure of its well-characterized dichloro

analogue.

Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II)
A reliable method for the synthesis of Diiodo(1,5-cyclooctadiene)platinum(II) involves the

reaction of potassium tetrachloroplatinate(II) with 1,5-cyclooctadiene in the presence of

potassium iodide.

Experimental Protocol: Synthesis
The following protocol is adapted from established synthetic procedures for related platinum-

diene complexes.
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Materials:

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

1,5-Cyclooctadiene (COD)

Potassium iodide (KI)

Sodium metabisulfite (Na₂S₂O₅)

Deionized water

Methylene chloride (CH₂Cl₂)

Petroleum ether

Silica gel (chromatography grade)

Procedure:

A suspension of hydrated chloroplatinic acid is reacted with sodium bromide in glacial acetic

acid. For the diiodo analog, a similar procedure starting with a platinum(IV) or platinum(II)

chloride salt is followed by the addition of potassium iodide.

To a solution of potassium tetrachloroplatinate(II) in water, an excess of potassium iodide is

added.

1,5-cyclooctadiene is then added to the solution, and the mixture is stirred.

A solution of sodium metabisulfite in water is added to the suspension until the solution

becomes colorless, indicating the reduction of any platinum(IV) species and the formation of

the platinum(II) complex.

The resulting yellow precipitate of Diiodo(1,5-cyclooctadiene)platinum(II) is collected by

filtration.

The crude product is washed with water and diethyl ether.
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For purification, the product is redissolved in boiling methylene chloride.

Chromatographic grade silica gel is added to the solution, which is then filtered.

The filtrate is concentrated by evaporation, and the pure product is precipitated by the

addition of petroleum ether.

The purified yellow crystals are collected by filtration, washed with petroleum ether, and

dried.

Synthesis Workflow Diagram
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Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II)
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Caption: Workflow for the synthesis of Diiodo(1,5-cyclooctadiene)platinum(II).
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Crystal Structure Analysis
As of the latest literature survey, a detailed single-crystal X-ray diffraction study providing

atomic coordinates, bond lengths, and angles for Diiodo(1,5-cyclooctadiene)platinum(II) is
not readily available. However, the crystal structure of the analogous and widely used

compound, Dichloro(1,5-cyclooctadiene)platinum(II), has been determined and provides a

valuable reference for understanding the coordination geometry and structural parameters.

Comparative Crystal Structure Data: Dichloro(1,5-
cyclooctadiene)platinum(II)
The crystal structure of Dichloro(1,5-cyclooctadiene)platinum(II) reveals a square planar

coordination geometry around the platinum(II) center. The two chlorine atoms and the

midpoints of the two double bonds of the cyclooctadiene ligand occupy the four coordination

sites.

Table 1: Crystallographic Data for Dichloro(1,5-cyclooctadiene)platinum(II)

Parameter Value

Crystal System Monoclinic

Space Group P2₁/n

a (Å) 7.846(5)

b (Å) 9.668(6)

c (Å) 11.530(7)

β (°) 98.31(1)

Volume (Å³) 865.4

Z 4

Table 2: Selected Bond Lengths and Angles for Dichloro(1,5-cyclooctadiene)platinum(II)
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Bond Length (Å) Angle Degree (°)

Pt-Cl1 2.324(2) Cl1-Pt-Cl2 90.53(8)

Pt-Cl2 2.319(2) M1-Pt-M2 87.2

Pt-M1 2.018 M1-Pt-Cl1 90.9

Pt-M2 2.022 M2-Pt-Cl2 91.4

*M1 and M2 represent the midpoints of the C=C double bonds of the cyclooctadiene ligand.

Experimental Protocol: Single-Crystal X-ray Diffraction
The following outlines a general procedure for the determination of a crystal structure, which

would be applicable to Diiodo(1,5-cyclooctadiene)platinum(II).

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow

evaporation of a saturated solution of the compound in an appropriate solvent or by vapor

diffusion.

Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray

diffractometer. The diffractometer is equipped with a radiation source (e.g., Mo Kα, λ =

0.71073 Å) and a detector (e.g., CCD or CMOS). The crystal is cooled to a low temperature

(e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as

the crystal is rotated.

Data Reduction: The collected diffraction images are processed to integrate the intensities of

the reflections and apply corrections for factors such as Lorentz and polarization effects, and

absorption.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods to determine the initial positions of the heavy atoms (platinum and

iodine). The remaining non-hydrogen atoms are located from difference Fourier maps. The

structure is then refined by full-matrix least-squares methods, minimizing the difference

between the observed and calculated structure factors. Hydrogen atoms are typically placed

in calculated positions and refined using a riding model.
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Conclusion
Diiodo(1,5-cyclooctadiene)platinum(II) is a valuable precursor in platinum chemistry. While a

detailed crystal structure analysis is not currently available in the public domain, its synthesis is

well-established. The crystallographic data of its dichloro analogue provides a strong basis for

understanding its molecular geometry, which is expected to be a distorted square planar

environment around the platinum(II) center. Further research involving the single-crystal X-ray

diffraction of Diiodo(1,5-cyclooctadiene)platinum(II) would be beneficial to the scientific

community to provide a more complete understanding of its structural characteristics.

To cite this document: BenchChem. [In-depth Technical Guide: Diiodo(1,5-
cyclooctadiene)platinum(II)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083891#crystal-structure-of-diiodo-1-5-
cyclooctadiene-platinum-ii]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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